molecular formula C21H18Cl2N2O4 B560130 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione CAS No. 1417162-36-7

1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione

Cat. No. B560130
M. Wt: 433.285
InChI Key: JMPJNNOSVCHYOU-UHFFFAOYSA-N
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Description

RI-2 is a reversible inhibitor of RAD51 (IC50 = 44.2 µM), a protein that is central to the homologous recombination process initiated upon DNA double-strand breaks and is often overexpressed in a wide range of human cancer cell types. At 150 µM, it has been shown to inhibit DNA repair and to sensitize cancer cells to cross-linking chemotherapy in vitro.
RI-2 is an optimized RAD51 inhibitor with an IC50 of 44.17 μM in the standard DNA binding assay;  specifically inhibits HR(Homologous recombination) repair in human cells. IC50 value: 44.17 μM Target: RAD51 inhibitorin vitro: RI-2 inhibits RAD51 in a manner that does not require Michael reactivity, and it competes for the same binding site on RAD51 as RI-1. RI-2 can specifically interfere with RAD51 functions in human cancer cells, even though it lacks the Michael acceptor reactivity of RI-1.

Scientific Research Applications

Biodegradable Polyesteramides Synthesis

One application of derivatives similar to 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione is in the synthesis of biodegradable polyesteramides. These compounds are prepared by ring-opening copolymerization, which involves using morpholine-2,5-dione derivatives with various functional substituents (Veld, Dijkstra, & Feijen, 1992).

Photochromic and Fluorescent Properties

Another relevant application is the synthesis of asymmetric dihetarylethenes, which exhibit photochromic and fluorescent properties in solution. These properties are observed in compounds derived from 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene, showing potential for use in materials science (Shepelenko et al., 2014).

Preparation of Sulfur-Transfer Agents

Derivatives of morpholine-3,5-dione, related to the main compound, are used in the preparation of sulfur-transfer agents. These agents are synthesized from various disulfides, showing potential utility in organic synthesis and pharmaceuticals (Klose, Reese, & Song, 1997).

Synthesis of Functionalized Cyclopentenediones

Functionalized cyclopentenediones are synthesized using derivatives like the main compound. These reactions involve substitution reactions with various nucleophiles, indicating potential applications in chemical synthesis (Egorov et al., 2019).

Photoluminescent Conjugated Polymers

Compounds like 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione are used in synthesizing photoluminescent conjugated polymers and copolymers. These materials have applications in electronics due to their strong photoluminescence and good solubility (Beyerlein & Tieke, 2000).

Kinetic Studies in Organic Chemistry

Kinetic studies of reactions involving compounds with structural similarity to the main compound provide valuable insights into reaction mechanisms. Such studies are crucial in understanding and optimizing various chemical processes (Castro et al., 2001).

Tautomerism and Conformation Studies

Investigating the tautomerism and conformation of aryl-substituted derivatives provides insights into the stability and structural behavior of such compounds. This is crucial for their potential application in pharmaceuticals and materials science (Cunningham, Lowe, & Threadgill, 1989).

Antibacterial Activity

Some derivatives show antibacterial activity, highlighting their potential use in developing new antimicrobial agents (Vartale et al., 2008).

Crystal Structure Analysis

Understanding the crystal structures of related compounds helps in the development of new materials and pharmaceuticals by revealing molecular interactions and stability (Rauf et al., 2013).

Inhibition of Glycolate Oxidase

Compounds like 4-morpholin-4-ylpyrrole-2,5-dione derivatives have been found to inhibit glycolate oxidase, an enzyme involved in photosynthesis, indicating potential applications in agriculture and plant biology (Baumann & Przybilski, 1990).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-28-15-5-2-13(3-6-15)18-19(24-8-10-29-11-9-24)21(27)25(20(18)26)14-4-7-16(22)17(23)12-14/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJNNOSVCHYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione

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